molecular formula C11H21NO5S B1409461 Tert-butyl 2-(2-hydroxyethyl)thiomorpholine-4-carboxylate 1,1-dioxide CAS No. 1648864-65-6

Tert-butyl 2-(2-hydroxyethyl)thiomorpholine-4-carboxylate 1,1-dioxide

Cat. No. B1409461
M. Wt: 279.36 g/mol
InChI Key: HSGKQKOQAGZFSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-(2-hydroxyethyl)thiomorpholine-4-carboxylate 1,1-dioxide is a chemical compound with the molecular formula C11H21NO3S . The compound is in the form of an oil .


Molecular Structure Analysis

The InChI code for Tert-butyl 2-(2-hydroxyethyl)thiomorpholine-4-carboxylate 1,1-dioxide is 1S/C11H21NO4/c1-11(2,3)16-10(14)12-5-7-15-9(8-12)4-6-13/h9,13H,4-8H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

Tert-butyl 2-(2-hydroxyethyl)thiomorpholine-4-carboxylate 1,1-dioxide has a molecular weight of 247.36 g/mol . It has a topological polar surface area of 75.1 Ų . The compound is stored at room temperature and is in the form of an oil .

Scientific Research Applications

Antimicrobial Evaluation

A significant application of Thiomorpholine carboxylate derivatives, which includes tert-butyl 2-(2-hydroxyethyl)thiomorpholine-4-carboxylate 1,1-dioxide, is in the field of antimicrobial research. The synthesis and antimicrobial evaluation of these compounds have been explored, revealing moderate to good antibacterial and antifungal activity (Nagavelli et al., 2014).

Synthesis and Reactivity Studies

Studies on the reactivity of unsubstituted and alkyl-substituted Thiomorpholines, including tert-butyl 2-(2-hydroxyethyl)thiomorpholine-4-carboxylate 1,1-dioxide, have been conducted to understand their potential in synthetic chemistry. These studies encompass the synthesis of various N-substituted thiomorpholine-1,1-dioxides and their subsequent reactions with other chemical entities (Asinger et al., 1981).

Continuous Manufacturing for Drug Synthesis

This compound has been used in continuous processing for the synthesis of HIV Maturation Inhibitor BMS-955176. The process involved the double conjugate addition of ethanolamine to divinylsulfone, demonstrating a safe and high-throughput manufacturing approach (Strotman et al., 2018).

Role in Synthetic Studies of Marine Drugs

Tert-butyl 2-(2-hydroxyethyl)thiomorpholine-4-carboxylate 1,1-dioxide derivatives have been utilized in the synthesis of marine drugs, specifically as key intermediates in the structural-activity relationship studies of antitumor antibiotics and other natural products (Li et al., 2013).

properties

IUPAC Name

tert-butyl 2-(2-hydroxyethyl)-1,1-dioxo-1,4-thiazinane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO5S/c1-11(2,3)17-10(14)12-5-7-18(15,16)9(8-12)4-6-13/h9,13H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSGKQKOQAGZFSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCS(=O)(=O)C(C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-(2-hydroxyethyl)thiomorpholine-4-carboxylate 1,1-dioxide

CAS RN

1648864-65-6
Record name tert-butyl 2-(2-hydroxyethyl)thiomorpholine-4-carboxylate 1,1-dioxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 2-(2-hydroxyethyl)thiomorpholine-4-carboxylate 1,1-dioxide
Reactant of Route 2
Tert-butyl 2-(2-hydroxyethyl)thiomorpholine-4-carboxylate 1,1-dioxide
Reactant of Route 3
Tert-butyl 2-(2-hydroxyethyl)thiomorpholine-4-carboxylate 1,1-dioxide
Reactant of Route 4
Tert-butyl 2-(2-hydroxyethyl)thiomorpholine-4-carboxylate 1,1-dioxide
Reactant of Route 5
Tert-butyl 2-(2-hydroxyethyl)thiomorpholine-4-carboxylate 1,1-dioxide
Reactant of Route 6
Reactant of Route 6
Tert-butyl 2-(2-hydroxyethyl)thiomorpholine-4-carboxylate 1,1-dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.